

A Technical Guide to Commercial Fmoc-D-Histidine for Research Applications

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | ((9H-Fluoren-9-yl)methoxy)carbonyl-D-histidine |
| Cat. No.: | B557672 |

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For researchers, scientists, and professionals in drug development, the selection of high-quality amino acid derivatives is a critical determinant of success in peptide synthesis and subsequent biological assays. Fmoc-D-histidine, a cornerstone building block for the incorporation of the unnatural D-enantiomer of histidine into peptide chains, is available from a multitude of commercial suppliers. This guide provides an in-depth overview of commercially available Fmoc-D-histidine derivatives, their key specifications, and detailed protocols for their application in solid-phase peptide synthesis (SPPS).

Commercial Supplier Landscape for Fmoc-D-Histidine Derivatives

The choice of protecting group for the imidazole side chain of histidine is crucial to prevent side reactions and racemization during peptide synthesis. The most common commercially available forms of Fmoc-D-histidine are protected with Trityl (Trt), tert-Butoxycarbonyl (Boc), or are methylated (1-Me). Below is a comparative summary of specifications from various suppliers for these derivatives.

Fmoc-D-His(Trt)-OH

The trityl (Trt) group is a bulky side-chain protecting group that is labile to trifluoroacetic acid (TFA), making it compatible with standard Fmoc-SPPS cleavage conditions.

| Supplier | Purity (HPLC) | Enantiomeric Purity | CAS Number | Molecular Weight |
|-------------------------|-----------------------------|---|--|----------------------------------|
| Sigma-Aldrich | ≥97% | Not specified | 135610-90-1 | 619.71 g/mol |
| CsBioChina | ≥99.00% [1] | ≤0.50% L-enantiomer [1] | 135610-90-1 [1] | 619.7 g/mol [1] |
| Advanced ChemTech | Not specified | Not specified | 135610-90-1 [2] [3] | 619.71 g/mol |
| Chem-Impex | ≥99% [4] | Not specified | 135610-90-1 [4] | 619.7 g/mol [4] |
| Watanabe Chemical | Not specified | Not specified | 135610-90-1 [5] | 619.73 g/mol [5] |
| Suzhou Highfine Biotech | ≥98% | Not specified | Not specified | Not specified |
| P3 BioSystems | Not specified | Not specified | Not specified | Not specified |

Fmoc-D-His(Boc)-OH

The tert-Butoxycarbonyl (Boc) protecting group offers an alternative to the Trityl group and is also readily cleaved by TFA.

| Supplier | Purity (HPLC) | Enantiomeric Purity | CAS Number | Molecular Weight |
|-------------------|-----------------------------|----------------------------|---------------------------------|---|
| CEM Corporation | ≥99.0% [6] | ≥99.8% [6] | 159631-28-4 | 477.5 g/mol |
| CsBioChina | ≥95.00% [7] | Not specified | 159631-28-4 [7] | 477.5 g/mol [7] |
| Advanced ChemTech | Not specified | Not specified | 159631-28-4 | 477.5 g/mol [8] [9] |
| Aapptec Peptides | Not specified | Not specified | 159631-28-4 [9] | 477.5 g/mol [9] |

Fmoc-D-His(1-Me)-OH

The 1-methylated form of histidine can be a critical component in peptides designed to mimic or inhibit certain biological interactions.

| Supplier | Purity | CAS Number | Molecular Weight |
|-----------------|---------------|------------------------|----------------------------|
| GenoChem World | Not specified | 1197025-85-6 | 391.42 g/mol |
| Bachem | Not specified | Not specified | 391.43 g/mol [10] |
| Next Peptide | Not specified | 1197025-85-6[11] | 391.42 g/mol [11] |
| Cayman Chemical | Not specified | 202920-22-7 (L-isomer) | 391.4 g/mol (L-isomer)[12] |

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-D-histidine into a peptide sequence via SPPS follows a cyclical process of deprotection, activation, and coupling. Histidine residues, however, are known to be susceptible to racemization during activation. Therefore, careful selection of coupling reagents is paramount.

Materials

- Fmoc-D-His(Trt)-OH, Fmoc-D-His(Boc)-OH, or Fmoc-D-His(1-Me)-OH
- Rink Amide or Wang resin
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Piperidine, 20% (v/v) in DMF
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBr (Hydroxybenzotriazole)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)

- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water, deionized

Protocol for Fmoc-D-Histidine Coupling

This protocol outlines a typical manual coupling cycle for incorporating Fmoc-D-histidine into a growing peptide chain on a solid support.

- Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF from the swollen resin.
 - Add 20% piperidine in DMF to the resin.
 - Agitate for 5 minutes.
 - Drain the piperidine solution.
 - Repeat the piperidine treatment for an additional 15 minutes.
 - Wash the resin thoroughly with DMF (5-7 times).
- Amino Acid Activation and Coupling:
 - In a separate vial, dissolve 3-5 equivalents of the Fmoc-D-histidine derivative and 3-5 equivalents of HBTU/HOBt in DMF.
 - Add 6-10 equivalents of DIPEA to the amino acid solution.
 - Allow the activation to proceed for 2-5 minutes.
 - Add the activated amino acid solution to the deprotected resin.

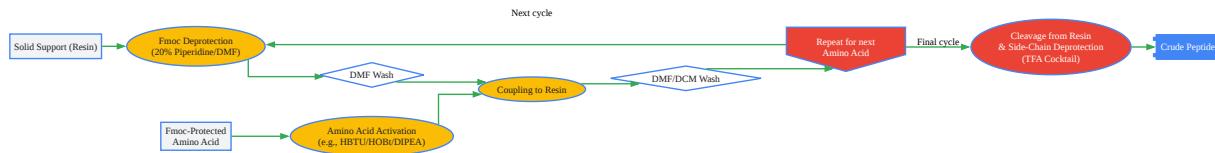
- Agitate the reaction vessel for 1-2 hours. To minimize racemization of the histidine residue, the addition of HOBt or HOAt is recommended.[13]
- Washing:
 - Drain the coupling solution.
 - Wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove any unreacted reagents and byproducts.
- Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction has gone to completion. A negative result (yellow beads) indicates a successful coupling.
- Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
- Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the peptide pellet under vacuum.

Visualization of SPPS Workflow

The following diagram illustrates the general workflow for solid-phase peptide synthesis incorporating an Fmoc-D-histidine derivative.

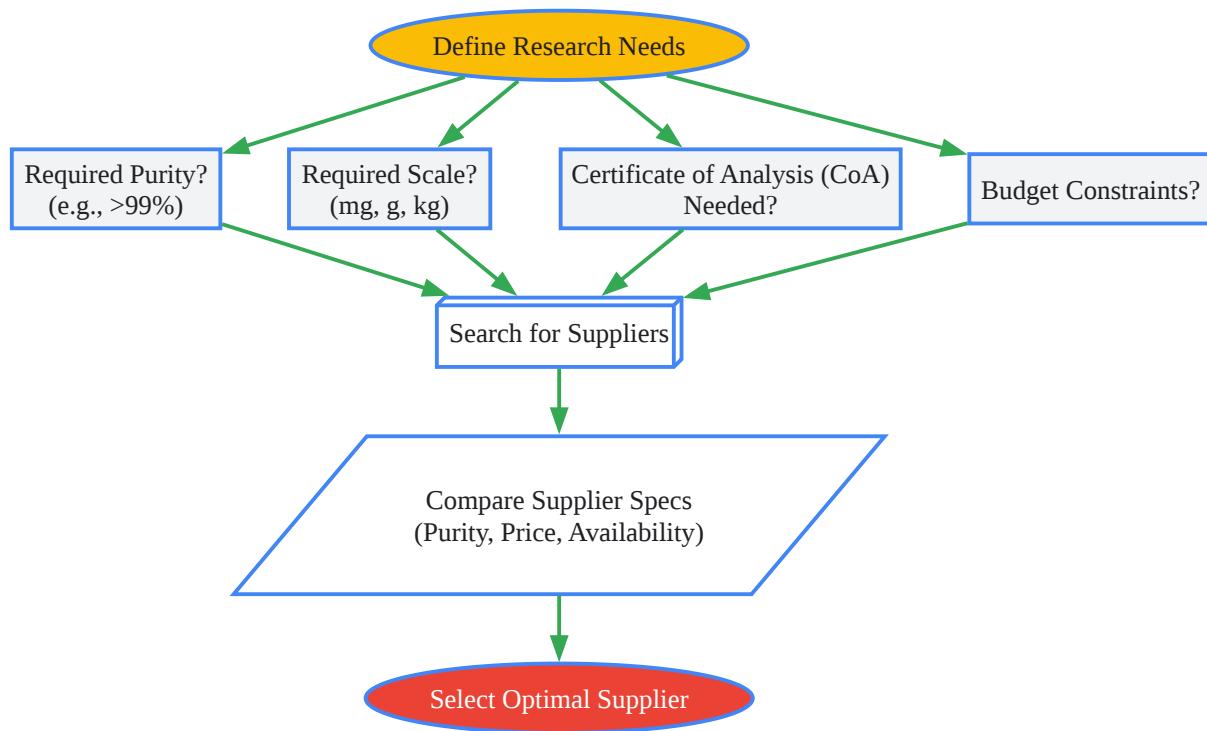


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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Logical Flow for Supplier Selection

Choosing the right supplier involves a logical decision-making process based on the specific requirements of the research project.



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Caption: Decision workflow for selecting a commercial supplier.

The successful synthesis of peptides containing D-histidine hinges on the quality of the starting materials and the optimization of the synthesis protocol. By carefully selecting a reputable supplier and employing robust coupling strategies, researchers can confidently incorporate this non-canonical amino acid into their peptides for a wide range of research and therapeutic applications.

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